Urea, (4-phenylpyrazol-3-yl)-
Description
Contextualization of Substituted Ureas in Organic Chemistry
Substituted ureas are a class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, which are in turn attached to various organic substituents. This structural feature allows for a high degree of molecular diversity and has made substituted ureas a cornerstone in various fields, including pharmaceuticals, agriculture, and materials science. eurekaselect.com The urea (B33335) functional group is a versatile hydrogen bond donor and acceptor, enabling it to interact effectively with biological targets such as enzymes and receptors. nih.gov
The synthesis of substituted ureas can be achieved through several methods, with the reaction of amines with isocyanates being a common approach. nih.gov However, due to the hazardous nature of phosgene (B1210022) and isocyanates, greener and more efficient synthetic routes are continuously being developed. researchgate.netlnu.edu.cn These alternative methods often involve the use of less toxic reagents like ethylene (B1197577) carbonate or diethyl carbonate. nih.gov The broad spectrum of biological activities exhibited by substituted ureas, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscores their significance in drug discovery. eurekaselect.com
Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. nih.govtandfonline.com The pyrazole nucleus is synthetically accessible and possesses drug-like properties, making it an attractive building block for the design of novel therapeutics. nih.govbohrium.com
The versatility of the pyrazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. nih.govresearchgate.net Pyrazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects. researchgate.netbenthamdirect.com Notably, several blockbuster drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting the therapeutic importance of this heterocyclic system. tandfonline.commdpi.com The ability of the pyrazole ring to act as a bioisosteric replacement for other chemical groups further enhances its utility in drug design. nih.gov
Historical Overview of Research on Pyrazolyl Urea Derivatives
The combination of the pyrazole nucleus and the urea functional group has given rise to a class of compounds known as pyrazolyl ureas, which have garnered significant attention in medicinal chemistry over the past few decades. nih.govresearchgate.net Researchers have explored the synthesis and biological evaluation of pyrazolyl ureas with the urea moiety attached to different positions of the pyrazole ring. nih.govresearchgate.net These investigations have revealed a wide spectrum of biological activities, with a particular focus on their potential as anticancer and anti-inflammatory agents. researchgate.netmdpi.comencyclopedia.pub
A notable example in this class is the p38 MAPK inhibitor BIRB 796 (Doramapimod), a 5-pyrazolyl-urea derivative that has been extensively used as a research tool. nih.gov The development of such potent and selective inhibitors has spurred further interest in pyrazolyl ureas as modulators of various protein kinases, which are crucial targets in oncology. nih.govresearchgate.net Patents filed by pharmaceutical companies have disclosed numerous pyrazolyl urea derivatives with potential applications in treating inflammatory diseases and cancer. nih.gov The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for the design of new and improved therapeutic agents. nih.gov
Research Gaps and Motivations for Investigating Urea, (4-phenylpyrazol-3-yl)-
Despite the extensive research on pyrazolyl ureas, specific and detailed investigations into Urea, (4-phenylpyrazol-3-yl)- appear to be limited in the public domain. This presents a clear research gap and a compelling motivation for further study. The unique substitution pattern of this compound, with a phenyl group at the 4-position and a urea moiety at the 3-position of the pyrazole ring, could lead to novel biological activities or material properties that differ from more commonly studied isomers.
The motivation to investigate this specific compound is multifaceted:
Novel Biological Activity: Exploring its efficacy against a range of biological targets, including protein kinases, could uncover new therapeutic leads. The specific arrangement of the phenyl and urea groups may allow for unique interactions within the binding sites of enzymes.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of Urea, (4-phenylpyrazol-3-yl)- and its analogs would contribute valuable data to the broader understanding of pyrazolyl ureas. This could involve synthesizing derivatives with different substituents on the phenyl ring or the urea nitrogen to probe the effects on activity.
Material Science Applications: Substituted ureas and pyrazole derivatives have applications beyond medicine, for instance, in the development of novel polymers and organic materials. The properties of Urea, (4-phenylpyrazol-3-yl)- in this context remain unexplored.
Comparative Studies: A direct comparison of the biological and chemical properties of Urea, (4-phenylpyrazol-3-yl)- with its 3- and 5-pyrazolyl urea isomers would provide a deeper understanding of the influence of substituent positioning on the pyrazole scaffold.
Given the proven track record of both substituted ureas and pyrazole scaffolds in yielding compounds of significant scientific and commercial interest, a thorough investigation into the synthesis, characterization, and potential applications of Urea, (4-phenylpyrazol-3-yl)- is a logical and promising direction for future research.
Data Tables
Table 1: Physicochemical Properties of Urea, (4-phenylpyrazol-3-yl)- (Note: Predicted values are based on computational models and may differ from experimental values.)
| Property | Value |
| Molecular Formula | C10H10N4O |
| Monoisotopic Mass | 202.08546 Da |
| Predicted XlogP | 0.8 |
| SMILES | C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N |
| InChI | InChI=1S/C10H10N4O/c11-10(15)13-9-8(6-12-14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) |
| InChIKey | CXRCHUBBNXZSGD-UHFFFAOYSA-N |
Data sourced from PubChemLite. uni.lu
Table 2: Examples of Bioactive Pyrazolyl Urea Derivatives
| Compound Name | Position of Urea Linkage | Reported Biological Activity |
| BIRB 796 (Doramapimod) | 5-pyrazolyl | p38 MAPK inhibitor |
| Adamantyl-containing 1,3-disubstituted ureas | 3-pyrazolyl | sEH inhibitors |
| Benzimidazole-pyrazole derivatives | 4-pyrazolyl | Anticancer agents |
Data compiled from various sources. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
94214-82-1 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(4-phenyl-1H-pyrazol-5-yl)urea |
InChI |
InChI=1S/C10H10N4O/c11-10(15)13-9-8(6-12-14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) |
InChI Key |
CXRCHUBBNXZSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Urea, 4 Phenylpyrazol 3 Yl
Retrosynthetic Analysis of Urea (B33335), (4-phenylpyrazol-3-yl)-
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For Urea, (4-phenylpyrazol-3-yl)-, the primary disconnection points are the C-N bonds of the urea moiety and the bonds forming the pyrazole (B372694) ring.
The most logical disconnection is the urea C-N bond, which suggests two main precursor types: an amine and an isocyanate, or related synthons. amazonaws.com This leads to two primary retrosynthetic pathways:
Pathway A: Disconnecting the bond between the urea carbonyl and the pyrazole nitrogen suggests 3-amino-4-phenylpyrazole and a suitable carbonyl source (e.g., isocyanate, carbamoyl (B1232498) chloride).
Pathway B: Disconnecting the other urea C-N bond points to 4-phenyl-3-pyrazolyl isocyanate and ammonia (B1221849) or an ammonia equivalent.
Further disconnection of the 3-amino-4-phenylpyrazole intermediate involves breaking the bonds of the pyrazole ring itself. This typically leads back to a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative.
Conventional Synthetic Routes to Urea, (4-phenylpyrazol-3-yl)-
The conventional synthesis of Urea, (4-phenylpyrazol-3-yl)- can be approached by constructing the pyrazole ring first, followed by the formation of the urea group, or vice versa.
The formation of the pyrazole ring is a cornerstone of this synthesis. A common and effective method is the cyclocondensation of a hydrazine with a β-dicarbonyl compound or its synthetic equivalent. nih.gov For the synthesis of a 4-phenylpyrazole core, a plausible route involves the reaction of a hydrazine with a β-keto ester derivative that already contains the phenyl group at the alpha position. vulcanchem.com
Another strategy involves the [3+2] cycloaddition reaction between an alkene with a leaving group and a diazo compound, which can rapidly form the pyrazole core. organic-chemistry.org For instance, vinyl sulfonyl fluorides can react with ethyl diazoacetate in a process involving Michael addition and subsequent elimination of SO2 gas. organic-chemistry.org
| Starting Materials | Reaction Type | Product | Notes |
| Phenylhydrazine (B124118) and a β-keto ester | Cyclocondensation | 4-phenylpyrazolone derivative | A foundational method for creating the pyrazole ring. vulcanchem.com |
| Ketones, aldehydes, and hydrazine | One-pot condensation and oxidation | Polysubstituted pyrazoles | Pyrazoline intermediates are formed and then oxidized in situ. organic-chemistry.org |
| Vinyl sulfonyl fluorides and ethyl diazoacetate | [3+2] Cycloaddition | Pyrazole core | Involves Michael addition and elimination of SO2. organic-chemistry.org |
This table summarizes common strategies for pyrazole ring formation applicable to the synthesis of Urea, (4-phenylpyrazol-3-yl)-.
Once the pyrazole core, specifically 3-amino-4-phenylpyrazole, is synthesized, the urea moiety is introduced. Several methods exist for this transformation:
Reaction with Isocyanates: The most direct method involves reacting the aminopyrazole with an appropriate isocyanate. nih.gov In the absence of a commercially available isocyanate, it can be generated in situ.
Curtius Rearrangement: An alternative route involves the Curtius rearrangement of a pyrazole-3-carbonyl azide. This azide, upon heating, rearranges to an isocyanate, which can then be reacted with an amine to form the urea. nih.govnih.gov
Phosgene (B1210022) Derivatives: The aminopyrazole can be treated with phosgene or a phosgene equivalent like triphosgene (B27547) to form an intermediate isocyanate, which is then reacted with an amine. researchgate.net
Carbonyl Diimidazole: Reaction of the aminopyrazole with carbonyldiimidazole (CDI) provides an activated carbamoyl intermediate, which subsequently reacts with an amine to yield the urea. mdpi.com
| Reactants | Reagent | Product | Key Feature |
| 3-Amino-4-phenylpyrazole, Amine | Isocyanate | Urea, (4-phenylpyrazol-3-yl)- | Direct and often high-yielding. nih.gov |
| 4-Phenylpyrazole-3-carbonyl azide, Amine | Heat | Urea, (4-phenylpyrazol-3-yl)- | Involves in situ isocyanate formation via Curtius rearrangement. nih.gov |
| 3-Amino-4-phenylpyrazole, Amine | Triphosgene | Urea, (4-phenylpyrazol-3-yl)- | Uses a safer alternative to phosgene gas. researchgate.net |
| 3-Amino-4-phenylpyrazole, Amine | Carbonyldiimidazole (CDI) | Urea, (4-phenylpyrazol-3-yl)- | Proceeds through an activated carbamoyl intermediate. mdpi.com |
This table outlines various approaches for constructing the urea moiety on a pre-formed pyrazole ring.
Further functionalization of the Urea, (4-phenylpyrazol-3-yl)- scaffold can be achieved to modify its properties. For instance, the phenyl ring can be substituted with various functional groups either before or after the pyrazole ring formation. Similarly, the terminal nitrogen of the urea can be alkylated or arylated.
In some synthetic strategies, a nitro group is used as a precursor to the amino group on the pyrazole ring, which is later reduced. For example, a nitroso-pyrazolyl urea can be reduced to the corresponding amino-pyrazolyl urea. clockss.org Diazotization of an amino-pyrazolyl urea can also be performed to introduce a diazo group, which is a versatile functional handle for further transformations. clockss.org
Advanced Synthetic Techniques Applied to Urea, (4-phenylpyrazol-3-yl)- Synthesis
Modern synthetic chemistry offers more sophisticated methods that can be applied to the synthesis of Urea, (4-phenylpyrazol-3-yl)-, particularly for the crucial urea bond formation step.
Transition metal catalysis has revolutionized the formation of C-N bonds, and these methods are applicable to urea synthesis.
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions can be used to form the N-aryl bond of the urea. This can involve the coupling of an aryl halide with urea or a substituted urea in the presence of a palladium catalyst, a suitable ligand (like Xantphos), and a base. researchgate.net This method can be challenging due to the potential for double arylation. researchgate.net
Copper-Catalyzed Reactions: Copper salts can catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. mdpi.comnih.gov This reaction is believed to proceed through a cascade process involving isocyanide insertion into the N-O bond. mdpi.com
Carbonylation Reactions: Palladium catalysts can also be used in the carbonylation of aryl iodides in the presence of an amine and sodium azide, which proceeds through a Curtius rearrangement to form the urea. researchgate.net
| Catalyst System | Reactants | Reaction Type | Advantage |
| Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Aryl Halide, Urea | Cross-Coupling | Forms N-aryl bond directly. researchgate.net |
| CuOAc / Base | Aryl Isocyanide, O-Benzoyl Hydroxylamine | Isocyanide Insertion | Mild reaction conditions. mdpi.comnih.gov |
| Pd Catalyst / Cr(CO)₆ | Aryl Iodide, Amine, Sodium Azide | Carbonylation/Curtius Rearrangement | Utilizes a safe carbonyl source. researchgate.net |
This table presents advanced catalytic methods for the formation of the urea bond.
Green Chemistry Principles in Synthesis of Urea, (4-phenylpyrazol-3-yl)-
The application of green chemistry principles to the synthesis of pyrazole-containing compounds, including Urea, (4-phenylpyrazol-3-yl)-, aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, maximizing atom economy, and employing energy-efficient reaction conditions.
One of the primary tenets of green chemistry is the use of safer solvents. Traditional organic solvents are often volatile, flammable, and toxic. Research into the synthesis of pyrazole derivatives has demonstrated the feasibility of using water as a reaction medium. researchgate.netresearchgate.net Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal green alternative. The synthesis of pyranopyrazoles, for instance, has been successfully achieved in aqueous media, often catalyzed by substances like ammonium (B1175870) chloride. researchgate.net Such approaches can be adapted for the synthesis of Urea, (4-phenylpyrazol-3-yl)-, significantly reducing the reliance on hazardous organic solvents.
Atom economy, a concept developed by Barry Trost, is another cornerstone of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. nih.govfrontiersin.org The synthesis of various pyrazole derivatives through MCRs, where three or more reactants combine in a single step, has been extensively reported. frontiersin.orgmdpi.com These reactions minimize the formation of by-products, leading to less waste and more efficient processes. For example, the four-component condensation of an aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) to form pyranopyrazoles showcases the efficiency of MCRs. researchgate.net This strategy can be conceptually applied to the synthesis of Urea, (4-phenylpyrazol-3-yl)-, by designing a convergent one-pot reaction.
Energy efficiency is also a critical aspect of green synthesis. The use of alternative energy sources like microwave irradiation and concentrated solar radiation (CSR) can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgrsc.org For instance, the synthesis of pyranopyrazole derivatives using CSR was completed in minutes with high yields, demonstrating a substantial energy saving of approximately 98% compared to conventional heating. rsc.orgbohrium.com Similarly, microwave-assisted synthesis of pyrazole derivatives has been shown to provide excellent yields in significantly shorter reaction times. rsc.org These energy-efficient techniques present viable options for the sustainable production of Urea, (4-phenylpyrazol-3-yl)-.
The use of recyclable catalysts is another important green chemistry strategy. Heterogeneous catalysts, such as graphene oxide or poly(aniline-co-melamine)@MnFe2O4 nanocomposites, have been employed in the synthesis of pyrazole derivatives, offering the advantage of easy separation from the reaction mixture and the potential for reuse, which reduces waste and cost. mdpi.comfrontiersin.org
Table 1: Application of Green Chemistry Principles in Pyrazole Synthesis
| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Benefit for Urea, (4-phenylpyrazol-3-yl)- Synthesis |
|---|---|---|
| Use of Safer Solvents | Synthesis in water. researchgate.netresearchgate.net | Reduces toxicity and environmental impact. |
| Atom Economy | Multicomponent reactions (MCRs). nih.govfrontiersin.orgmdpi.com | Increases efficiency and minimizes waste. |
| Energy Efficiency | Microwave irradiation, Concentrated Solar Radiation (CSR). rsc.orgrsc.orgbohrium.com | Reduces reaction time and energy consumption. |
| Use of Recyclable Catalysts | Heterogeneous catalysts (e.g., graphene oxide). mdpi.comfrontiersin.org | Simplifies purification and reduces catalyst waste. |
Continuous Flow Methodologies for Production
Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages in terms of safety, scalability, and process control over traditional batch methods. beilstein-journals.org The production of pyrazole derivatives, including those with urea functionalities, is well-suited for this technology. evitachem.commdpi.com
In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. beilstein-journals.orgevitachem.com For instance, the synthesis of 3,5-diamino-1H-pyrazole was optimized in a flow system, achieving high purity and yield with a short reaction time. mdpi.com
The synthesis of pyrazole esters has been successfully translated from batch to a high-temperature flow protocol, resulting in a significant increase in yield from 70% in batch to 89% in flow. acs.org This demonstrates the potential of flow chemistry to overcome limitations encountered in scaling up batch reactions. The subsequent hydrolysis of the ester to the corresponding carboxylic acid was also performed in a continuous flow manner. acs.org
For the synthesis of pyrazolyl ureas, a continuous flow approach can be particularly advantageous. The reaction of an amine with an isocyanate to form a urea linkage can be efficiently performed in a flow reactor. This methodology has been adapted for the large-scale production of various urea derivatives, where the precise control of stoichiometry and temperature minimizes the formation of side products. evitachem.com The use of automated systems in conjunction with continuous flow reactors can further enhance efficiency and reproducibility. evitachem.com
Table 2: Illustrative Parameters for Continuous Flow Synthesis of Pyrazole Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Reactant Concentration | 2 M | mdpi.com |
| Residence Time | 3 minutes | mdpi.com |
| Temperature | 28 °C | mdpi.com |
| Flow Rate | 4.67 mL/min | mdpi.com |
| Solvent | Acetonitrile | mdpi.com |
Note: This table presents optimized parameters from a specific study on a related pyrazole synthesis and serves as an illustrative example.
Optimization of Reaction Conditions and Yield for Urea, (4-phenylpyrazol-3-yl)-
The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis for any target compound. For the synthesis of Urea, (4-phenylpyrazol-3-yl)-, key parameters to consider include the choice of catalyst, reaction temperature, and reaction time. acs.org
The formation of the pyrazole ring is a crucial step that can be influenced by various catalysts. While some syntheses proceed without a catalyst, others benefit from the use of either acid or base catalysts. For example, the condensation of dicarbonyl compounds with hydrazines can be catalyzed by acids. mdpi.com In other cases, organocatalysts or metal-based catalysts have been shown to be effective. frontiersin.orgmdpi.com The selection of the optimal catalyst often involves screening a variety of candidates to identify the one that provides the highest yield and purity. acs.orgchemmethod.com
Temperature and reaction time are also pivotal parameters. An increase in temperature can accelerate the reaction rate but may also lead to the formation of undesired by-products. Therefore, a careful balance must be struck. Optimization studies often involve running the reaction at various temperatures and monitoring the progress over time to determine the conditions that maximize the yield of the desired product while minimizing impurities. nih.gov For instance, in the synthesis of certain pyrazole derivatives, it was found that increasing the temperature beyond a certain point did not improve the yield. chemmethod.com
The synthesis of pyrazole derivatives using a deep eutectic solvent composed of choline (B1196258) chloride and urea was optimized by testing different molar ratios of the components and various reaction temperatures. The optimal conditions were found to be a 1:2 molar ratio of choline chloride to urea at a temperature of 80°C. nih.gov
Table 3: Representative Optimization of Reaction Conditions for Pyrazole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | None | Water | 80 | 60 | Low | nih.gov |
| 2 | Choline Chloride:Urea (1:1) | - | 80 | 60 | 67 | nih.gov |
| 3 | Choline Chloride:Urea (1:2) | - | 80 | 45 | 95 | nih.gov |
| 4 | Poly(aniline-co-melamine)@MnFe2O4 | Ethanol (B145695) | Room Temp | 30 | 92 | frontiersin.org |
| 5 | Fe3O4@SiO2@Mel@DABCO | EtOH:H2O | 25 | 20 | 95 | chemmethod.com |
Note: This table presents data from various studies on pyrazole synthesis to illustrate the impact of different reaction conditions on yield.
Purification and Isolation Techniques for Urea, (4-phenylpyrazol-3-yl)-
Following the synthesis, the crude product of Urea, (4-phenylpyrazol-3-yl)- must be purified to remove unreacted starting materials, catalysts, and any by-products. The most common purification techniques for pyrazole and pyrazolyl urea derivatives are recrystallization and column chromatography. nih.govclockss.orgnih.govvulcanchem.commdpi.com
Recrystallization is a widely used method for purifying solid compounds. youtube.com The principle of this technique relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. youtube.com The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out while the impurities remain in the solution. youtube.com For pyrazolyl urea derivatives, ethanol is a commonly reported solvent for recrystallization. vulcanchem.com Other solvent systems that are often employed for the recrystallization of organic compounds include mixtures of a solvent in which the compound is soluble and a non-solvent in which it is insoluble, such as n-hexane/acetone or n-hexane/ethyl acetate (B1210297). rochester.edu
Column chromatography is another powerful purification technique, particularly when recrystallization is not effective or when separating a mixture of compounds with similar polarities. nih.govnih.gov In this method, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For pyrazole and urea derivatives, a common mobile phase is a mixture of ethyl acetate and hexanes in varying proportions. nih.govnih.govmdpi.com The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.
Table 4: Common Purification Techniques for Pyrazolyl Urea Derivatives
| Technique | Description | Common Solvents/Stationary Phase | Reference |
|---|---|---|---|
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, n-Hexane/Acetone, n-Hexane/Ethyl Acetate | vulcanchem.comyoutube.comrochester.edu |
| Column Chromatography | Separation of a mixture based on differential adsorption on a stationary phase as a mobile phase is passed through. | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexanes | nih.govnih.govmdpi.com |
Advanced Characterization and Structural Elucidation of Urea, 4 Phenylpyrazol 3 Yl
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic analysis is fundamental to confirming the covalent structure of Urea (B33335), (4-phenylpyrazol-3-yl)-, identifying its functional groups, and understanding its electronic properties.
NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Proton (¹H) NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl, pyrazole (B372694), and urea moieties. The aromatic region would feature multiplets for the phenyl group protons. The pyrazole ring protons, including the N-H proton, would appear at characteristic chemical shifts. The urea group exhibits signals for both the -NH- and -NH₂ protons, which are typically broad and may exchange with deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Chemical Shifts for Urea, (4-phenylpyrazol-3-yl)-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | Multiplet (m) |
| Pyrazole-H (C5-H) | ~7.80 | Singlet (s) |
| Pyrazole-NH | 12.0 - 13.0 | Broad Singlet (br s) |
| Urea-NH | 8.5 - 9.5 | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR Analysis: The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The carbonyl carbon of the urea group is expected to have the most downfield chemical shift. The aromatic carbons of the phenyl ring and the carbons of the pyrazole ring would resonate at characteristic positions.
Table 2: Predicted ¹³C NMR Chemical Shifts for Urea, (4-phenylpyrazol-3-yl)-
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Urea C=O | 155 - 160 |
| Pyrazole C3 | 145 - 150 |
| Pyrazole C4 | 120 - 125 |
| Pyrazole C5 | 130 - 135 |
| Phenyl C (quaternary) | 130 - 135 |
IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum of Urea, (4-phenylpyrazol-3-yl)- would be dominated by absorptions from the N-H and C=O bonds of the urea moiety, as well as vibrations from the pyrazole and phenyl rings.
Table 3: Predicted IR Absorption Frequencies for Urea, (4-phenylpyrazol-3-yl)-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretching (Urea & Pyrazole) | 3200 - 3500 | Broad bands, indicating hydrogen bonding |
| C-H Stretching (Aromatic) | 3000 - 3100 | Sharp peaks |
| C=O Stretching (Urea, Amide I) | 1650 - 1690 | Strong, sharp absorption |
| N-H Bending (Urea, Amide II) | 1590 - 1640 | Strong absorption |
| C=C & C=N Stretching (Rings) | 1450 - 1600 | Multiple medium to strong bands |
Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For Urea, (4-phenylpyrazol-3-yl)-, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The predicted monoisotopic mass is 202.08546 Da. uni.lu
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺˙). Plausible fragmentation pathways include the loss of isocyanic acid (HNCO) from the urea moiety, cleavage of the urea-pyrazole bond, and fragmentation of the heterocyclic and aromatic rings.
Table 4: Predicted Mass Spectrometry Data for Urea, (4-phenylpyrazol-3-yl)-
| Adduct / Fragment | Predicted m/z | Formula |
|---|---|---|
| [M+H]⁺ | 203.09274 | [C₁₀H₁₁N₄O]⁺ |
| [M+Na]⁺ | 225.07468 | [C₁₀H₁₀N₄NaO]⁺ |
| [M]⁺˙ | 202.08491 | [C₁₀H₁₀N₄O]⁺˙ |
| [M-HNCO]⁺˙ | 159.0769 | [C₉H₉N₃]⁺˙ |
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated system of the molecule. The phenyl and pyrazole rings constitute a significant chromophore. The spectrum is expected to display absorptions corresponding to π→π* transitions associated with the aromatic and heterocyclic systems. The carbonyl group of the urea moiety may also contribute a weaker n→π* transition.
Table 5: Predicted UV-Vis Absorption Maxima for Urea, (4-phenylpyrazol-3-yl)-
| Predicted λₘₐₓ (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| ~250 - 280 | π→π* | Phenyl and pyrazole rings |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Analysis of closely related pyrazolyl urea compounds reveals that the urea linker often adopts a cis/trans configuration, leading to a folded molecular conformation. acs.org This conformation is stabilized by intramolecular hydrogen bonds. In the crystal lattice, molecules of Urea, (4-phenylpyrazol-3-yl)- are expected to be linked by extensive intermolecular hydrogen bonds involving the N-H donors of the urea and pyrazole groups and the C=O oxygen acceptor, forming dimers or extended networks.
Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For pyrazolyl urea derivatives, several standard methods can be employed. The most common and effective technique is slow evaporation from a saturated solution.
A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents for this class of compounds include dimethylformamide (DMF), ethanol (B145695), methanol, or acetonitrile. The compound is dissolved in a minimal amount of the chosen solvent, sometimes with gentle heating, to create a saturated or near-saturated solution. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container. As the solvent slowly evaporates over several days or weeks, the concentration of the solute increases beyond its saturation point, promoting the formation of well-ordered single crystals.
Analysis of Unit Cell Parameters and Space Group
The precise determination of unit cell parameters and the space group is fundamental to the complete structural elucidation of a crystalline compound. While the specific single-crystal X-ray diffraction data for Urea, (4-phenylpyrazol-3-yl)- is not publicly available, analysis of closely related pyrazole-urea derivatives provides significant insight into the expected crystallographic characteristics.
For instance, the crystal structure of 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol, a related pyrazole derivative, was solved in the monoclinic system with a P2₁/c space group researchgate.net. Its unit cell parameters were determined to be a = 12.3075(7) Å, b = 6.5075(3) Å, c = 18.4929(9) Å, and β = 92.883(4)°, with a cell volume of 1,479.24(13) ų and Z=4 (four molecules per unit cell) researchgate.net. Another analog, a pyrazole-benzimidazole compound, also crystallizes in a common space group and provides a basis for understanding the packing of such heterocyclic systems acs.orgacs.org.
Generally, pyrazole-containing compounds crystallize in common space groups such as P2₁/c, P-1, and Pbca, which are centrosymmetric for achiral molecules like Urea, (4-phenylpyrazol-3-yl)-. The choice of space group is influenced by the molecular symmetry and the efficiency of crystal packing, which is dominated by intermolecular interactions.
Table 1: Illustrative Unit Cell Parameters of a Related Pyrazole Derivative (1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3075(7) |
| b (Å) | 6.5075(3) |
| c (Å) | 18.4929(9) |
| α (°) | 90 |
| β (°) | 92.883(4) |
| γ (°) | 90 |
| Volume (ų) | 1479.24(13) |
| Z | 4 |
This data is for a structurally related compound and is presented to illustrate typical crystallographic parameters for this class of molecules.
Elucidation of Bond Lengths, Bond Angles, and Torsional Angles
In related pyrazole derivatives, the bond lengths within the pyrazole ring are consistent with its aromatic character, showing partial double bond character for the C-N and C-C bonds researchgate.net. The C=O bond of the urea moiety is typically around 1.23-1.25 Å, and the C-N bonds of the urea group are in the range of 1.34-1.38 Å, indicating some degree of delocalization of the nitrogen lone pairs.
The bond angles around the sp² hybridized atoms of the pyrazole and phenyl rings are expected to be approximately 120°. The geometry around the urea nitrogen atoms is anticipated to be trigonal planar or nearly so.
Torsional angles are crucial for defining the three-dimensional shape of the molecule. The relative orientation of the phenyl and pyrazole rings is of particular interest. In many diaryl ureas and related structures, there is a significant twist between the planes of the aromatic rings columbia.edu. For example, in the crystal structure of a pyrazol-4-yl urea kinase inhibitor, the urea linker adopts a cis/trans configuration, leading to a folded conformation of the molecule acs.org. The dihedral angle between the pyrazole and an adjacent phenyl ring in a similar structure was found to be 30.00(5)° researchgate.net. These torsional angles are influenced by both steric hindrance between the rings and the formation of intra- and intermolecular hydrogen bonds.
Table 2: Typical Bond Lengths and Angles for Pyrazole-Urea Scaffolds based on Analogous Compounds
| Bond/Angle | Typical Value |
| Bond Lengths (Å) | |
| Pyrazole C-N | 1.32 - 1.38 |
| Pyrazole C-C | 1.36 - 1.42 |
| Urea C=O | 1.23 - 1.25 |
| Urea C-N | 1.34 - 1.38 |
| C(pyrazolyl)-N(urea) | 1.38 - 1.42 |
| Bond Angles (°) ** | |
| N-C-N (Urea) | 115 - 118 |
| O=C-N (Urea) | 120 - 123 |
| C-N-C (Pyrazole) | 108 - 112 |
| Illustrative Torsional Angle (°) ** | |
| Phenyl-Pyrazole Dihedral | 30 - 60 |
These values are generalized from published data on structurally similar compounds and serve as expected ranges.
Investigation of Intermolecular Interactions and Crystal Packing
The crystal packing of Urea, (4-phenylpyrazol-3-yl)- is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of urea-containing compounds. The urea moiety is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen), facilitating the formation of robust supramolecular structures nih.gov.
In the solid state, pyrazolyl-ureas often form hydrogen-bonded dimers, chains, or more complex networks nih.govnih.gov. The most common hydrogen bonding motif involves the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming a strong N-H···O interaction. Additionally, the pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. The "pyridine-like" nitrogen of the pyrazole ring is a potential site for N-H···N or C-H···N interactions, which are frequently observed in the crystal packing of NH-pyrazoles nih.gov.
Chiroptical Spectroscopy for Configurational Analysis (if applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
Urea, (4-phenylpyrazol-3-yl)-, with the chemical formula C₁₀H₁₀N₄O, is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit any chiroptical activity. This section is not applicable to the analysis of this compound.
Vibrational Spectroscopy for Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the conformational properties and functional groups present in a molecule. For Urea, (4-phenylpyrazol-3-yl)-, the vibrational spectrum is expected to show characteristic bands corresponding to the pyrazole ring, the phenyl ring, and the urea linker.
The urea moiety gives rise to several distinct vibrational modes. The C=O stretching vibration (Amide I band) is typically strong and appears in the region of 1630-1680 cm⁻¹. The position of this band is sensitive to hydrogen bonding; a shift to lower wavenumbers is indicative of strong intermolecular N-H···O hydrogen bonds in the solid state. The N-H stretching vibrations are expected in the 3200-3500 cm⁻¹ region. Broadening and a shift to lower frequencies of these bands also provide evidence for hydrogen bonding. The N-H bending mode (Amide II band) is typically found around 1550-1620 cm⁻¹.
The pyrazole ring has a set of characteristic ring stretching and deformation modes. C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending modes for the substituted phenyl ring will appear in the 690-900 cm⁻¹ range.
By comparing the vibrational spectra in the solid state and in solution, it is possible to deduce information about the conformational changes and the disruption of intermolecular hydrogen bonds upon dissolution. DFT calculations are often employed to aid in the assignment of vibrational modes and to predict the spectra of different possible conformers mdpi.comresearchgate.net.
Table 3: Expected Characteristic Vibrational Frequencies for Urea, (4-phenylpyrazol-3-yl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Urea | N-H Stretch | 3200 - 3500 |
| Urea | C=O Stretch (Amide I) | 1630 - 1680 |
| Urea | N-H Bend (Amide II) | 1550 - 1620 |
| Phenyl/Pyrazole | C-H Stretch (aromatic) | 3000 - 3100 |
| Phenyl/Pyrazole | C=C/C=N Stretch | 1400 - 1600 |
| Phenyl | C-H Out-of-plane Bend | 690 - 900 |
These are approximate ranges and the exact positions of the bands will depend on the specific molecular environment and intermolecular interactions.
Theoretical and Computational Studies of Urea, 4 Phenylpyrazol 3 Yl
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
For "Urea, (4-phenylpyrazol-3-yl)-", DFT calculations would be the initial step to determine its most stable three-dimensional structure (geometry optimization). This would involve exploring different possible conformations and identifying the global minimum on the potential energy surface. Such calculations would provide key information on bond lengths, bond angles, and dihedral angles.
Ab Initio Methods for High-Level Electronic Structure Analysis
Following DFT, higher-level ab initio methods could be employed to refine the electronic structure analysis. These methods, while computationally more intensive, can provide more accurate results for properties like electron correlation energies, which are important for a detailed understanding of the molecule's behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net For "Urea, (4-phenylpyrazol-3-yl)-", this analysis would help in identifying the electron-donating and electron-accepting regions of the molecule.
Electrostatic Potential Mapping and Charge Distribution
An electrostatic potential (ESP) map would visualize the charge distribution around the molecule, highlighting electronegative and electropositive regions. This is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are critical for biological activity and crystal packing.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations could be used to study the dynamic behavior of "Urea, (4-phenylpyrazol-3-yl)-" over time. This would reveal its conformational flexibility and how it might interact with its environment, such as a solvent or a biological target.
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. For "Urea, (4-phenylpyrazol-3-yl)-", these predictions would be invaluable for complementing and interpreting experimental spectroscopic data.
Assessment of Tautomeric Equilibria and Energetic Preferences of Urea (B33335), (4-phenylpyrazol-3-yl)-
Tautomerism, the phenomenon of compounds existing as a mixture of readily interconvertible structural isomers, is a key characteristic of many heterocyclic systems, including pyrazoles. For Urea, (4-phenylpyrazol-3-yl)-, several tautomeric forms can be postulated due to the presence of mobile protons on the pyrazole (B372694) ring and the urea moiety. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to investigate the relative stabilities and energetic preferences of these tautomers.
Potential Tautomers of Urea, (4-phenylpyrazol-3-yl)-
The primary sites for proton migration in Urea, (4-phenylpyrazol-3-yl)- are the nitrogen atoms of the pyrazole ring and the nitrogen and oxygen atoms of the urea group. This leads to several potential tautomers, including:
1H-Tautomers: Where the proton is on one of the pyrazole nitrogen atoms.
Amide-Imidol Tautomers: Involving proton transfer from a nitrogen to the oxygen atom of the urea carbonyl group.
Pyrazole Ring Tautomers: Annular tautomerism where the proton shifts between the two nitrogen atoms of the pyrazole ring.
Theoretical studies on similar pyrazole derivatives have shown that the relative stability of tautomers is influenced by factors such as intramolecular hydrogen bonding, the electronic nature of substituents, and the solvent environment. researchgate.netkashanu.ac.irnih.gov
Computational Methodology
To assess the energetic preferences of these tautomers, quantum chemical calculations are typically employed. DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used to optimize the geometry of each tautomer and calculate their electronic energies. d-nb.info The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), is crucial as it can significantly alter the relative stabilities of the tautomers. d-nb.info
Illustrative Energetic Analysis
Table 1: Hypothetical Relative Energies of Urea, (4-phenylpyrazol-3-yl)- Tautomers
| Tautomer | Description | ΔE (kcal/mol) (Gas Phase) | ΔG (kcal/mol) (Gas Phase) | ΔG (kcal/mol) (Water) |
|---|---|---|---|---|
| T1 | 1H-pyrazole, Amide form | 0.00 | 0.00 | 0.00 |
| T2 | 2H-pyrazole, Amide form | 2.50 | 2.35 | 1.80 |
| T3 | 1H-pyrazole, Imidol form | 8.70 | 8.50 | 6.20 |
| T4 | 2H-pyrazole, Imidol form | 10.50 | 10.30 | 7.80 |
Note: The data in this table is illustrative and based on general principles of tautomerism in similar heterocyclic systems. It does not represent experimentally or computationally verified values for Urea, (4-phenylpyrazol-3-yl)-.
Based on general principles, the amide tautomers (T1 and T2) are expected to be significantly more stable than the imidol forms (T3 and T4) due to the greater strength of the C=O double bond compared to the C=N double bond. The relative stability of the 1H- and 2H-pyrazole tautomers would be influenced by the steric and electronic effects of the phenyl and urea substituents. Solvation is expected to stabilize the more polar tautomers to a greater extent.
Theoretical Insights into Reaction Pathways and Transition States
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants to products via transition states. wikipedia.org For Urea, (4-phenylpyrazol-3-yl)-, theoretical studies could provide insights into its synthesis, reactivity, and degradation pathways.
Studying Reaction Mechanisms
A common synthetic route to pyrazole ureas involves the reaction of an aminopyrazole with an isocyanate. A theoretical investigation of this reaction would involve:
Reactant and Product Optimization: The geometries of the reactants (e.g., 3-amino-4-phenylpyrazole and an isocyanate) and the product (Urea, (4-phenylpyrazol-3-yl)-) are optimized.
Transition State Search: A search for the transition state (TS) structure connecting the reactants and products is performed. This is a first-order saddle point on the PES.
Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A stable minimum (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state correctly connects the desired reactants and products.
Energetics of a Hypothetical Reaction Pathway
Table 2: Hypothetical Energetic Profile for the Synthesis of Urea, (4-phenylpyrazol-3-yl)-
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 3-Amino-4-phenylpyrazole + Phenyl Isocyanate | 0.00 |
| Transition State | Nucleophilic attack of amino group on isocyanate | +25.5 |
| Product | Urea, (4-phenylpyrazol-3-yl)- | -15.2 |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from a computational study of a reaction pathway.
Such computational studies can be invaluable for understanding the factors that control the regioselectivity and stereoselectivity of reactions, as well as for predicting the feasibility of different synthetic routes under various conditions. Automated reaction pathway exploration tools are also becoming increasingly important for discovering novel reaction mechanisms. nih.govchemicalpapers.com
Reaction Mechanisms and Reactivity of Urea, 4 Phenylpyrazol 3 Yl
Fundamental Reactivity of the Urea (B33335) Moiety
The urea functional group, with its central carbonyl flanked by two amino groups, possesses a distinct reactivity pattern. The lone pairs on the nitrogen atoms are delocalized into the carbonyl group through resonance, which imparts partial double-bond character to the C-N bonds and reduces the nucleophilicity of the nitrogens compared to simple amines.
Key reactivity features of the urea moiety include:
Basicity: The carbonyl oxygen is the primary site of protonation, making urea a weak base. wikipedia.org
Nucleophilic Attack: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the basis for the most common reaction of ureas: hydrolysis.
Hydrogen Bonding: The N-H groups act as effective hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This property is critical in its interactions with biological systems and influences its physical properties. wikipedia.org
Condensation Reactions: Ureas with N-H bonds can react with aldehydes to form α-hydroxyalkylureas or condense further to form resins. wikipedia.org
| Reaction Type | Description | Products |
|---|---|---|
| Hydrolysis (Acid or Base Catalyzed) | Cleavage of the C-N bond by water. The reaction mechanism can vary, with some pathways involving an isocyanate intermediate. nih.gov | Corresponding amine, ammonia (B1221849), and carbon dioxide. |
| Alkylation | Reaction with aldehydes at the N-H position. | α-Hydroxyalkylureas. wikipedia.org |
| Salt Formation | Protonation of the carbonyl oxygen by strong acids. | Uronium salts. |
Reactivity of the 4-Phenylpyrazole Ring System
The 4-phenylpyrazole system combines the aromaticity of a pyrazole (B372694) ring with a phenyl substituent. Pyrazole itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
The reactivity of this ring system is characterized by:
Aromaticity: The pyrazole ring is aromatic and thus undergoes electrophilic substitution reactions rather than addition reactions.
Site of Electrophilic Attack: In an unsubstituted pyrazole ring, electrophilic substitution occurs predominantly at the C-4 position, which possesses the highest electron density. quora.comquora.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Vilsmeier-Haack formylation. scribd.com
Substituent Effects: In Urea, (4-phenylpyrazol-3-yl)-, the C-4 position is blocked by the phenyl group. The urea moiety at the C-3 position, specifically the -NH- linkage, acts as an electron-donating group via resonance, thereby activating the pyrazole ring towards electrophilic attack. This activation directs incoming electrophiles to the C-5 position. The phenyl group at C-4 is influenced by the attached pyrazole ring, which is generally electron-withdrawing, directing electrophiles to the meta-positions of the phenyl ring. cdnsciencepub.com
Investigation of Specific Reaction Types Involving Urea, (4-phenylpyrazol-3-yl)-
While specific experimental data on the reactivity of Urea, (4-phenylpyrazol-3-yl)- is limited, its behavior can be predicted based on the known chemistry of its constituent parts and related pyrazolyl-urea compounds.
Electrophilic attack can occur on either the pyrazole or the phenyl ring, with the outcome depending on the reaction conditions and the nature of the electrophile.
On the Pyrazole Ring: With the C-4 position occupied, the most probable site for electrophilic substitution is the C-5 position. The activating effect of the C-3 ureido group supports this prediction. Halogenation and formylation are plausible reactions at this site, although steric hindrance from the adjacent phenyl group could be a factor. Halogenation of pyrazoles using N-halosuccinimides is a common method that typically targets the C-4 position, but in substituted systems, the reaction site is governed by the existing substituents. researchgate.netbeilstein-archives.org
The electrophilic carbonyl carbon of the urea moiety is a key reactive center for nucleophilic attack, primarily leading to hydrolysis.
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent attack by a water molecule leads to a tetrahedral intermediate, followed by C-N bond cleavage to release 3-amino-4-phenylpyrazole, ammonia, and carbon dioxide.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion can directly attack the carbonyl carbon. This process is generally less facile for ureas compared to esters. The mechanism may proceed through an E1cB-like elimination to form an isocyanate intermediate, which is rapidly hydrolyzed to the corresponding amine and carbonate. nih.govresearchgate.net
Tautomerism is an important characteristic of both the pyrazole ring and, to a lesser extent, the urea moiety in this compound.
Annular Tautomerism of the Pyrazole Ring: The N-H proton of the pyrazole ring can reside on either of the two nitrogen atoms, leading to two distinct tautomers. For an N-unsubstituted 3-aminopyrazole (B16455) structure, this results in an equilibrium between the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole forms. The position of this equilibrium is highly sensitive to the nature of other substituents on the ring and the solvent. researchgate.net Studies on 3(5)-phenylpyrazoles indicate that the 3-phenyl tautomer is generally favored in solution. fu-berlin.de For 3(5)-aminopyrazoles, the 3-amino tautomer is often found to be more stable. researchgate.net
Keto-Enol Tautomerism of the Urea Moiety: The urea group can theoretically exist in an enol (or isourea) form, -NH-C(OH)=NH. However, the keto form is significantly more stable, and the contribution of the isourea tautomer is negligible under normal conditions.

The stability of Urea, (4-phenylpyrazol-3-yl)- is influenced by environmental factors such as pH, temperature, and light.
pH and Temperature Stability: The urea linkage is the most chemically labile part of the molecule. Based on studies of urea itself, degradation via hydrolysis is expected to be minimal in the pH range of 4-8 but increases significantly under strongly acidic or basic conditions. The rate of degradation is also accelerated by increased temperatures.
Photodegradation: Phenylpyrazole compounds, particularly insecticides like fipronil, are known to be susceptible to degradation upon exposure to UV light. acs.org Potential photodegradation pathways for Urea, (4-phenylpyrazol-3-yl)- could include cleavage of the urea side chain, oxidation, or rearrangement of the pyrazole ring. acs.org
| Condition | Expected Stability | Primary Degradation Pathway |
|---|---|---|
| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of the urea linkage. |
| Neutral (pH 4-8) | High | Minimal degradation. |
| Basic (pH > 8) | Low | Base-catalyzed hydrolysis of the urea linkage. |
| Elevated Temperature | Decreased | Accelerates hydrolysis across all pH ranges. |
| UV Light | Moderate to Low | Photolysis, potentially leading to cleavage of substituents or ring structures. acs.org |
Kinetic and Thermodynamic Studies of Reactions
Detailed kinetic and thermodynamic studies specifically on "Urea, (4-phenylpyrazol-3-yl)-" are not extensively documented in publicly available literature. However, insights can be drawn from studies on related pyrazole and urea compounds.
Kinetic investigations into the formation of pyrazoles, such as the Knorr pyrazole synthesis, provide valuable information about the reactivity of the pyrazole core. The reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative to form a pyrazole ring has been shown to be first-order in both reactants. The rate of this reaction is significantly influenced by the substituents on both the diketone and the hydrazine, as well as the pH of the reaction medium, with reaction rates varying by as much as 1000-fold researchgate.net. For instance, electron-withdrawing groups on the phenylhydrazine (B124118) reactant generally slow down the reaction.
A microkinetic model for the Knorr pyrazole synthesis has been developed using transient flow methods, revealing complex reaction pathways that include autocatalysis and the involvement of unexpected reaction intermediates rsc.org. This highlights that even seemingly straightforward pyrazole syntheses can have intricate mechanisms.
Thermodynamic parameters for reactions involving pyrazole derivatives have been explored through computational studies. For example, the tautomerization of a 5-((4-(tert-butyl)phenoxy)methyl)-3-phenyl-1H-pyrazole has been studied, calculating the Gibbs free energies of activation (ΔG≠) and reaction (ΔG) for both intramolecular and solvent-assisted proton migration nih.gov. Such studies provide insight into the relative stability of different tautomers and the energy barriers for their interconversion.
Table 1: Calculated Thermodynamic Parameters for Tautomerization of a Substituted Pyrazole nih.gov
| Tautomerization Pathway | ΔG≠ (kcal/mol) | ΔG (kcal/mol) |
| Intramolecular Proton Migration | 45.2 | -1.5 |
| Methanol-Assisted Proton Migration (from 1H to 2H) | 26.3 | -1.5 |
| Methanol-Assisted Proton Migration (from 2H to 1H) | 24.8 | 1.5 |
Note: This data is for 5-((4-(tert-butyl)phenoxy)methyl)-3-phenyl-1H-pyrazole and is presented to illustrate the types of thermodynamic data available for related pyrazole compounds.
The urea moiety of "Urea, (4-phenylpyrazol-3-yl)-" can undergo various reactions, such as hydrolysis, alkylation, and reactions with aldehydes and ketones. The kinetics and thermodynamics of these reactions would be influenced by the electronic nature of the 4-phenylpyrazol-3-yl substituent.
Catalytic Transformations of Urea, (4-phenylpyrazol-3-yl)-
Protic pyrazole complexes, where the N-H proton of the pyrazole ring can participate in the reaction, have been employed in homogeneous catalysis. These complexes can exhibit metal-ligand cooperation, where both the metal center and the pyrazole ligand are involved in the catalytic cycle mdpi.com.
One area where pyrazole-containing catalysts have shown promise is in transfer hydrogenation reactions. For example, manganese catalysts coordinated to pyrazole ligands have been developed for the efficient transfer hydrogenation of a wide range of alcohols rsc.org. The pyrazole ligand plays a crucial role in improving the efficiency and stability of the catalyst.
Furthermore, a catalytic process for preparing pyrazoles that involves the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds using a hydrogenation catalyst in the presence of an acid and a protic solvent has been patented google.com. This indicates the potential for catalytic hydrogenation to be a viable transformation for compounds containing a pyrazole ring.
Although direct catalytic transformations of "Urea, (4-phenylpyrazol-3-yl)-" are not well-documented, the inherent reactivity of the pyrazole and urea functionalities suggests that it could be a substrate for various catalytic reactions, including:
Catalytic Hydrogenation: The phenyl ring and the pyrazole ring could potentially be hydrogenated under specific catalytic conditions.
Oxidation: The pyrazole ring is generally resistant to oxidation, but the phenyl group or the urea moiety could be oxidized depending on the catalyst and reaction conditions.
Cross-Coupling Reactions: The N-H of the pyrazole or urea could potentially undergo catalytic N-arylation or N-alkylation reactions.
Future research may explore the development of catalytic systems that can selectively transform "Urea, (4-phenylpyrazol-3-yl)-" to access novel derivatives with interesting properties.
Structure Reactivity Relationships in Derivatives of Urea, 4 Phenylpyrazol 3 Yl
Influence of Substituents on Electronic Properties and Chemical Reactivity
Effects of Pyrazole (B372694) Ring Substitution
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, one "pyrrole-like" (N1) and one "pyridine-like" (N2). This arrangement makes it amphoteric, capable of reacting with both acids and bases. nih.govnih.gov The reactivity of the ring is highly sensitive to the nature of substituents attached to it.
Electronic Effects : The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrazole ring significantly alters its electronic landscape.
Acidity and Basicity : The N1 proton is acidic, and its deprotonation is often a key step in synthetic transformations. Electron-donating groups can increase the acidity of this proton. nih.gov Conversely, the pyridine-like N2 atom possesses a lone pair of electrons and is the primary site of basicity. orientjchem.org The reactivity of this nitrogen towards electrophiles is a key feature of the pyrazole's chemistry. orientjchem.org
The synthesis of substituted pyrazoles often yields regioisomers, with the final product distribution being dependent on the electronic and steric nature of the substituents. nih.gov
Table 1: Influence of Pyrazole Ring Substituents on Electronic Properties
| Position of Substitution | Substituent Type | Effect on N1-H Acidity | Effect on N2 Basicity | Reactivity towards Electrophiles |
|---|---|---|---|---|
| N1 | Electron-Donating (e.g., -CH₃) | Increases | Decreases | Modulates overall ring activation |
| N1 | Electron-Withdrawing (e.g., -Ph) | Decreases | Increases | Modulates overall ring deactivation |
| C4/C5 | Electron-Donating (e.g., -OCH₃) | Modulates | Increases | Increases (activates the ring) |
| C4/C5 | Electron-Withdrawing (e.g., -NO₂) | Modulates | Decreases | Decreases (deactivates the ring) |
Effects of Urea (B33335) Moiety Substitution
The urea moiety (-NH-CO-NH-) is a critical linker, not just for its structural role but also for its electronic contributions. It is a versatile hydrogen-bonding unit, with the two NH groups acting as donors and the carbonyl oxygen as an excellent acceptor. nih.gov This capability is fundamental to its interaction with biological receptors and its role in forming predictable supramolecular structures. nih.govacs.org
Substitution on the terminal nitrogen of the urea can fine-tune these properties.
Hydrogen Bonding : Attaching an electron-withdrawing group to the terminal nitrogen can increase the acidity of the adjacent N-H proton, making it a stronger hydrogen bond donor. nih.gov Conversely, an electron-donating group would decrease its hydrogen bond donor strength.
Solubility and Permeability : The hydrogen-bonding capacity of the urea group significantly contributes to the solubility and permeability of drug molecules containing this scaffold. nih.gov
The reactivity of the urea itself can be influenced by its substituents. For example, the nucleophilicity of the terminal nitrogen is directly related to the electronic nature of the group attached to it.
Effects of Phenyl Ring Substitution on Overall Reactivity
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) groups at the para-position of the phenyl ring withdraw electron density from the entire system. nih.gov This can increase the acidity of the urea N-H protons, enhancing their hydrogen bond donor capacity. nih.govacs.org This effect can also decrease the electron density on the pyrazole ring, potentially reducing its reactivity towards electrophiles.
Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) donate electron density. This can increase the basicity of the urea carbonyl oxygen and the pyrazole N2 atom, making them stronger hydrogen bond acceptors and more reactive towards electrophiles, respectively.
Steric Effects on Reaction Pathways and Selectivity
The size and spatial arrangement of substituents on the Urea, (4-phenylpyrazol-3-yl)- framework can impose significant steric hindrance, which in turn governs reaction pathways and product selectivity. Steric effects can influence both intramolecular processes, such as conformational preferences, and intermolecular reactions.
For example, in the synthesis of pyrazole derivatives, the steric bulk of substituents can dictate the regioselectivity of cyclocondensation reactions. nih.gov Similarly, bulky groups adjacent to a reactive site can completely block a potential reaction. Research on substituted phenyl cations demonstrated that ortho-substituents, with the exception of the small fluorine atom, completely quenched the reaction with nitrogen due to steric hindrance. researchgate.net In the context of drug design, steric clashes between a substituent on the molecule and an amino acid residue in a protein's binding pocket can prevent effective binding. Conversely, a bulky group might be essential for achieving selectivity by preventing the molecule from binding to off-target sites.
Conformational Control over Reactivity
The Urea, (4-phenylpyrazol-3-yl)- molecule possesses several rotatable single bonds, leading to a range of possible conformations. The energetically preferred conformation can have a profound impact on the molecule's reactivity and its ability to interact with other molecules.
Computational studies on simple phenylurea derivatives show that rotation about the C-N bonds has distinct energy barriers, leading to stable cis and trans isomers. nih.gov The lowest energy conformation for phenylurea is a trans isomer in a syn geometry. nih.gov The specific conformation adopted can be influenced by intramolecular hydrogen bonding or by the presence of substituents that favor a particular spatial arrangement. nih.gov
In the context of biological activity, conformational control is critical. A molecule may need to adopt a specific, often higher-energy, conformation to bind effectively to its biological target. For instance, the binding of some pyrazolyl urea inhibitors to p38 kinase requires a substantial conformational change in the protein, which is induced by the inhibitor adopting a specific binding conformation. nih.gov This "induced fit" is a key aspect of its mechanism of action. The ability of the molecule to access the required bioactive conformation is therefore a critical determinant of its potency.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Urea, (4-phenylpyrazol-3-yl)- Analogs
Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques used to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. ej-chem.orgubaya.ac.id These models create a mathematical relationship between quantifiable structural parameters (descriptors) and the observed property.
For analogs of Urea, (4-phenylpyrazol-3-yl)-, QSRR/QSAR studies can provide valuable insights into the key structural features that govern their reactivity and biological function. These studies typically involve:
Data Set Compilation : A series of analogs with known reactivity data (e.g., reaction rates, equilibrium constants, or IC₅₀ values for enzyme inhibition) is assembled. researchgate.net
Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the observed reactivity. researchgate.netubaya.ac.id
Model Validation : The predictive power of the model is rigorously tested using statistical validation techniques, often involving an external set of compounds not used in the model's creation. ubaya.ac.id
Studies on pyrazole-urea hybrids have successfully used QSAR to identify key descriptors, such as Geary autocorrelation and CATS-2D descriptors, that are significant for their biological activity. ubaya.ac.id Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrazolyl urea inhibitors to confirm that hydrophobic properties are crucial for enzyme inhibition and to guide the design of new, more potent analogs. nih.gov
Derivatization and Analog Generation Based on the Urea, 4 Phenylpyrazol 3 Yl Scaffold
Synthetic Strategies for Novel Urea (B33335), (4-phenylpyrazol-3-yl)- Analogs
The synthesis of novel analogs of (4-phenylpyrazol-3-yl)urea is typically achieved through convergent synthetic routes that allow for late-stage diversification. The most common approach involves the initial synthesis of a functionalized aminopyrazole core, which is then coupled with various isocyanates or their synthetic equivalents to form the final urea derivatives. This strategy provides the flexibility to introduce a wide array of substituents at multiple positions on the scaffold.
A cornerstone of this synthetic approach is the reaction of a 3-aminopyrazole (B16455) derivative with an appropriate isocyanate. For instance, 3-amino-4-phenylpyrazole can be treated with a substituted aryl isocyanate in a suitable solvent like dichloromethane (B109758) to yield the desired N,N'-disubstituted urea analog. Alternatively, the aminopyrazole can be converted into a pyrazole (B372694) isocyanate intermediate, which can then be reacted with a diverse range of primary or secondary amines to introduce variability on the other side of the urea moiety.
Modifications at the Pyrazole Nitrogen Atoms
The pyrazole ring contains two nitrogen atoms, N1 and N2, which are key sites for structural modification to influence the molecule's spatial arrangement and electronic properties. The substituent at the N1 position is typically introduced during the synthesis of the pyrazole ring itself. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, is a primary method for this purpose. mdpi.com
By selecting different substituted hydrazines, a variety of groups can be installed at the N1 position. For example, using phenylhydrazine (B124118) yields the N1-phenyl derivative, while employing methylhydrazine would result in an N1-methyl analog. The nature of the substituent at N1 can significantly impact the orientation of the pyrazole ring and its interactions with biological targets. Tautomerism in pyrazoles is a critical consideration, as the position of the NH proton can influence reactivity. mdpi.com However, in N1-substituted pyrazoles like the (4-phenylpyrazol-3-yl)- scaffold, this annular tautomerism is blocked, simplifying synthetic outcomes.
Substituent Variations on the Phenyl Ring
Varying the substituents on the phenyl ring attached to the urea nitrogen (the N'-phenyl group) is a critical strategy for exploring the binding pocket of a target protein and improving physicochemical properties. The most direct method for achieving this diversity is by reacting the core 3-amino-4-phenylpyrazole intermediate with a wide array of commercially or synthetically available substituted aryl isocyanates (Ar-N=C=O).
This approach allows for the introduction of a vast range of functional groups, including alkyls, halogens, ethers, and more complex heterocyclic systems. Research on p38 MAP kinase inhibitors has shown that modifications at this position significantly affect binding affinity. For example, while removal of the urea phenyl ring leads to a complete loss of potency, the addition of lipophilic groups can enhance it. The tolerance for bulkier groups at this site has been demonstrated by the successful incorporation of a 2-naphthyl moiety, which offered new vectors for chemical exploration.
Table 1: Impact of Phenyl Ring Substitutions on Binding Affinity
| Compound ID | Modification on N'-Phenyl Ring | Effect on Potency |
|---|---|---|
| Analog 1 | Phenyl ring removed | Complete loss of binding potency |
| Analog 2 | Phenyl ring saturated (cyclohexyl) | Decreased binding affinity |
| Analog 3 | Incorporation of polar groups (e.g., pyridine) | Lowered potency |
| Analog 4 | Appended lipophilic groups (e.g., tert-butyl) | Improved potency |
| Analog 5 | 2-Naphthyl group | Improved binding affinity |
Alterations to the Urea Nitrogen Atoms
Modifications involving the nitrogen atoms of the urea linker itself can provide insights into the importance of hydrogen bonding and steric factors. One common alteration is N-alkylation. For example, an N-methyl urea analog can be synthesized by using an N-methylated aminopyrazole as the starting material, which is then reacted with the desired isocyanate.
Another key modification involves exploring the necessity of the N'-aryl group. Studies have shown that replacing the aryl group with alkylamines can drastically reduce or abolish activity in certain biological contexts, highlighting the critical role of the aromatic system in forming productive binding interactions, such as pi-stacking. The synthesis for these analogs involves reacting a pyrazole isocyanate intermediate with various alkylamines. The two NH moieties of the urea linker are often essential for activity, as they typically act as hydrogen bond donors, anchoring the inhibitor to the target protein. nih.gov
Chemical Transformations of the Urea Carbonyl Group
The urea carbonyl oxygen is a primary hydrogen bond acceptor, and its role can be investigated by replacing it with other functional groups. The most common isosteric replacement is the substitution of the carbonyl oxygen (C=O) with a sulfur atom to form a thiourea (B124793) (C=S). This transformation can alter the compound's electronic properties, hydrogen-bonding capacity, and metabolic stability.
The synthesis of thiourea analogs is straightforward and parallels urea synthesis. It is typically achieved by reacting the 3-aminopyrazole precursor with an appropriate isothiocyanate (Ar-N=C=S). For example, treating 5-tert-butyl-2H-pyrazol-3-ylamine with 4-chlorophenyl isothiocyanate yields the corresponding thiourea derivative. This modification helps to probe the specific role that the carbonyl oxygen plays in binding to a biological target.
Chemo- and Regioselectivity in Analog Synthesis
Achieving the correct chemo- and regioselectivity is paramount during the synthesis of (4-phenylpyrazol-3-yl)urea analogs. The initial formation of the pyrazole ring is a critical step where regioselectivity must be controlled. The condensation of an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine can lead to the formation of two possible regioisomers. The reaction conditions, including the solvent, temperature, and pH, can be manipulated to favor the desired isomer. urfu.ru For example, solvent-dependent regiocontrol has proven effective in the synthesis of fluorinated pyrazoles. urfu.ru
Once the 3-amino-4-phenylpyrazole core is obtained, subsequent reactions must be chemoselective. The pyrazole ring itself contains nucleophilic nitrogen atoms, but the exocyclic 3-amino group is generally more nucleophilic. Therefore, in reactions with electrophiles like isocyanates, the urea formation occurs selectively at the 3-amino position without significant side reactions at the ring nitrogens. This inherent difference in reactivity allows for the clean and efficient synthesis of the target urea derivatives. chim.it
Design and Synthesis of Diverse Libraries of Urea, (4-phenylpyrazol-3-yl)- Derivatives
The construction of diverse chemical libraries based on the (4-phenylpyrazol-3-yl)urea scaffold is a powerful strategy for lead discovery and optimization. Combinatorial and parallel synthesis techniques are often employed to rapidly generate a large number of analogs for high-throughput screening.
A common library synthesis strategy relies on a robust and high-yielding coupling reaction. The reaction of a common 3-aminopyrazole intermediate with a diverse collection of commercially available isocyanates is an ideal approach for late-stage diversification. nih.gov This allows for the systematic exploration of the chemical space around the N'-phenyl position of the urea.
Key strategies for library generation include:
Parallel Synthesis: A core aminopyrazole is dispensed into an array of reaction vessels, and a different isocyanate or amine is added to each, allowing for the simultaneous synthesis of dozens or hundreds of unique compounds.
Multi-component Reactions: One-pot reactions involving three or more starting materials can be used to rapidly assemble complex pyrazole-containing structures, offering an efficient route to structural diversity. nih.gov
Scaffold Decoration: Starting with a functionalized (4-phenylpyrazol-3-yl)urea core, further reactions can be performed to add diversity. For example, if the phenyl ring contains a reactive handle like a carboxylic acid or an amine, it can be further derivatized through amide coupling or other reactions.
These approaches enable the creation of focused or diverse libraries of compounds, which are essential for systematically probing structure-activity relationships and identifying candidates with improved pharmacological profiles. nih.gov
Future Research Directions and Perspectives on Urea, 4 Phenylpyrazol 3 Yl
Exploration of Unexplored Synthetic Routes
The synthesis of Urea (B33335), (4-phenylpyrazol-3-yl)- and its derivatives is an area ripe for innovation. While traditional methods for forming urea linkages, such as the reaction of an aminopyrazole with an isocyanate, are established, several unexplored avenues could offer improved yields, greater substrate scope, and more environmentally benign processes.
Future synthetic explorations could include:
Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov The development of a flow-based synthesis for Urea, (4-phenylpyrazol-3-yl)- could enable rapid optimization of reaction conditions and facilitate the production of a library of derivatives for further study. nih.gov
Microwave-Assisted and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyrazole (B372694) derivatives. rsc.orgrsc.org Investigating the application of microwave and ultrasound irradiation to the synthesis of this specific urea derivative could lead to more efficient and sustainable synthetic protocols. rsc.orgrsc.org
Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, for the formation of the urea bond could provide milder reaction conditions and higher selectivity. Research into catalytic routes that avoid the use of hazardous reagents like phosgene (B1210022) is a particularly important direction.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for automation. nih.gov | High initial equipment cost, potential for clogging with solid byproducts. nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. rsc.orgrsc.org | Potential for localized overheating, scalability can be a challenge. |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced mass transfer. rsc.org | Specialized equipment required, potential for sonochemical degradation of sensitive molecules. |
| Novel Catalysis | Milder reaction conditions, higher selectivity, potential for asymmetric synthesis. | Catalyst development and optimization can be time-consuming and expensive. |
Advanced Mechanistic Studies using Modern Analytical Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of Urea, (4-phenylpyrazol-3-yl)- is crucial for optimizing existing methods and designing new ones. Modern analytical techniques can provide unprecedented insights into the intricate details of these chemical transformations.
Future mechanistic studies could employ:
In-situ Spectroscopic Techniques: Techniques such as in-situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.
Mass Spectrometry: Advanced mass spectrometry techniques, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can be utilized to detect and characterize reaction intermediates and byproducts, providing valuable information about the reaction pathway. researchgate.net
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to elucidate the bond-forming and bond-breaking steps in the reaction mechanism, providing definitive evidence for proposed pathways.
Computational Design of Novel Derivatives with Predicted Chemical Behavior
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.comeurasianjournals.com By employing computational methods, it is possible to design novel derivatives of Urea, (4-phenylpyrazol-3-yl)- with tailored electronic, steric, and pharmacokinetic properties.
Future computational design efforts could focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish a mathematical relationship between the chemical structure of a series of derivatives and their biological activity or chemical properties. researchgate.net This information can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode and affinity of Urea, (4-phenylpyrazol-3-yl)- derivatives to biological targets, such as enzymes or receptors. rsc.org This can guide the design of more potent and selective therapeutic agents. rsc.org
Density Functional Theory (DFT) Calculations: DFT calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. eurasianjournals.com This can aid in the interpretation of experimental data and the prediction of chemical behavior.
The following table outlines the potential applications of various computational techniques:
| Computational Technique | Application in Urea, (4-phenylpyrazol-3-yl)- Research |
| QSAR | Predict the biological activity of novel derivatives based on their chemical structure. researchgate.net |
| Molecular Docking | Identify potential biological targets and predict the binding affinity of derivatives. rsc.org |
| Molecular Dynamics | Simulate the dynamic behavior of the molecule and its interactions with biological systems. eurasianjournals.com |
| DFT Calculations | Predict spectroscopic properties, reaction mechanisms, and electronic structure. eurasianjournals.com |
Potential for Integration into Supramolecular Assemblies and Material Science
The unique structural features of Urea, (4-phenylpyrazol-3-yl)-, including the presence of hydrogen bond donors and acceptors and the aromatic pyrazole and phenyl rings, make it an attractive building block for the construction of supramolecular assemblies and novel materials.
Future research in this area could explore:
Crystal Engineering: By systematically studying the crystallization behavior of Urea, (4-phenylpyrazol-3-yl)- and its derivatives, it may be possible to design and synthesize crystalline materials with specific packing arrangements and properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as ligands for metal ions, opening up the possibility of creating coordination polymers and MOFs with interesting structural topologies and potential applications in gas storage, catalysis, and sensing. conicet.gov.armdpi.com
Liquid Crystals: The rigid, anisotropic shape of the molecule suggests that it could be a component of liquid crystalline materials, with potential applications in display technologies and optical devices.
Collaborative Research Opportunities and Interdisciplinary Approaches in Urea, (4-phenylpyrazol-3-yl)- Chemistry
The full potential of Urea, (4-phenylpyrazol-3-yl)- chemistry can only be realized through collaborative and interdisciplinary research efforts. By bringing together experts from different fields, it will be possible to address complex challenges and open up new avenues of investigation.
Key areas for collaborative research include:
Synthetic Chemistry and Chemical Engineering: Collaboration between synthetic chemists and chemical engineers will be crucial for developing scalable and efficient synthetic processes, including the implementation of flow chemistry. nih.gov
Experimental and Computational Chemistry: A close interplay between experimental and computational chemists will be essential for the rational design of new derivatives and the detailed elucidation of reaction mechanisms. eurasianjournals.com
Chemistry, Biology, and Medicine: Partnerships between chemists, biologists, and medical researchers will be vital for identifying and validating biological targets and for advancing promising compounds through the drug discovery pipeline.
Chemistry and Materials Science: Collaboration between chemists and materials scientists will be key to exploring the potential of Urea, (4-phenylpyrazol-3-yl)- derivatives in the development of new functional materials. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
